Intermediate Lipophilicity (logP = -0.215) Balances Aqueous Solubility and Membrane Permeability Relative to Dichloroacetamide and N-(2-Hydroxyethyl)acetamide
The target compound exhibits a logP of -0.215 , positioned between the more hydrophobic 2,2-dichloroacetamide (logP 0.19) [1] and the more hydrophilic N-(2-hydroxyethyl)acetamide (logP -1.37) [2]. This intermediate lipophilicity (0.405 log units more hydrophilic than dichloroacetamide, 1.155 log units more lipophilic than N-(2-hydroxyethyl)acetamide) suggests a balanced solubility profile that can influence extraction efficiency and membrane partitioning in biological assays.
| Evidence Dimension | logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | -0.215 |
| Comparator Or Baseline | 2,2-Dichloroacetamide (logP 0.19); N-(2-Hydroxyethyl)acetamide (logP -1.37) |
| Quantified Difference | ΔlogP = -0.405 (vs. dichloroacetamide); ΔlogP = +1.155 (vs. N-(2-hydroxyethyl)acetamide) |
| Conditions | Calculated LogP values from vendor datasheets and chemical databases |
Why This Matters
The intermediate logP value predicts better aqueous solubility than 2,2-dichloroacetamide while retaining sufficient lipophilicity for membrane permeability, making the compound a more versatile intermediate for both polar and non-polar reaction environments.
- [1] Sielc Technologies. 2,2-Dichloroacetamide HPLC separation data. CAS 683-72-7, LogP 0.19. https://www.sielc.com/ View Source
- [2] Sielc Technologies. N-(2-Hydroxyethyl)acetamide HPLC separation data. CAS 142-26-7, LogP -1.37. https://www.sielc.com/ View Source
